molecular formula C9H11N3O2 B14661201 1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 41523-12-0

1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B14661201
CAS No.: 41523-12-0
M. Wt: 193.20 g/mol
InChI Key: IMNVVCLWUPWIJQ-UHFFFAOYSA-N
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Description

1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a hydroxyimino group, and a nitrile group

Preparation Methods

The synthesis of 1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of functional groups. Common synthetic routes may involve the use of starting materials such as ethyl acetoacetate, hydroxylamine, and nitrile-containing compounds. Reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions may involve the addition of nucleophiles or electrophiles to the compound, forming new bonds and resulting in various derivatives.

Major products formed from these reactions depend on the specific reagents and conditions used, and can include a wide range of derivatives with different functional groups and properties.

Scientific Research Applications

1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity and function. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

1-Ethyl-5-(hydroxyimino)-4-methyl-6-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can be compared with other similar compounds, such as:

    1-Ethyl-3-(hydroxyimino)-5-methyl-2,3-dihydro-1H-indol-2-one: This compound has a similar hydroxyimino group but differs in its ring structure and overall properties.

    Cymoxanil: A fungicide with a hydroxyimino group, used in agriculture for its antimicrobial properties.

    Indole derivatives: Compounds with similar heterocyclic structures, used in various biological and chemical applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in multiple fields of research.

Properties

CAS No.

41523-12-0

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

1-ethyl-5-hydroxyimino-4-methyl-6-oxo-2H-pyridine-3-carbonitrile

InChI

InChI=1S/C9H11N3O2/c1-3-12-5-7(4-10)6(2)8(11-14)9(12)13/h14H,3,5H2,1-2H3

InChI Key

IMNVVCLWUPWIJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=C(C(=NO)C1=O)C)C#N

Origin of Product

United States

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